molecular formula C24H18ClN3O2 B11095620 N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide

N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide

Cat. No.: B11095620
M. Wt: 415.9 g/mol
InChI Key: KLFZQPXFJOATSN-UHFFFAOYSA-N
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Description

N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory and analgesic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloroaniline with a suitable acylating agent to form an intermediate, which is then reacted with quinoline-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in inflammatory and pain pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is known to modulate cyclooxygenase (COX) enzymes and other related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-CHLOROANILINO)-2-OXO-1-PHENYLETHYL]-2-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline ring and a 3-chloroanilino group, which imparts specific chemical and biological properties. Its potential therapeutic applications in treating inflammation and pain make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-(3-chloroanilino)-2-oxo-1-phenylethyl]quinoline-2-carboxamide

InChI

InChI=1S/C24H18ClN3O2/c25-18-10-6-11-19(15-18)26-24(30)22(17-8-2-1-3-9-17)28-23(29)21-14-13-16-7-4-5-12-20(16)27-21/h1-15,22H,(H,26,30)(H,28,29)

InChI Key

KLFZQPXFJOATSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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